Asperlicin D

Overview

Description

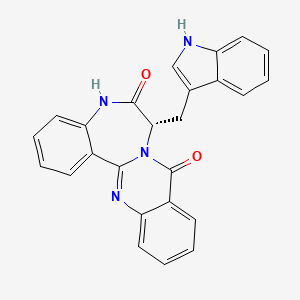

Asperlicin D is a fungal secondary metabolite produced by Aspergillus alliaceus and belongs to the asperlicin family of peptidyl alkaloids. It is a tetracyclic compound derived from a tripeptide backbone composed of two anthranilate (Ant) residues and one L-tryptophan (Trp). This compound is biosynthesized via a nonribosomal peptide synthetase (NRPS) assembly line, specifically the bimodular enzyme AspA, which catalyzes iterative chain extensions and cyclization . The final transannular cyclization step produces two regioisomers: asperlicin C (major product, ~90% flux) and this compound (minor product, ~10% flux) . Structurally, this compound features a 6-6-7-6 tetracyclic quinazoline-benzodiazepinedione core, distinct from asperlicin C due to alternative amide bond formation during cyclization (N5 attack on C11=O vs. N1 attack on C7=O) .

Scientific Research Applications

Cholecystokinin Antagonism

Asperlicin D is primarily recognized for its role as a cholecystokinin (CCK) antagonist. CCK is a hormone that stimulates gallbladder contraction and pancreatic enzyme secretion. This compound has been shown to effectively inhibit CCK-induced gallbladder contractions and pancreatic enzyme release, making it a valuable tool in studying pancreatic functions and disorders .

- Inhibition Potency : this compound exhibits a significantly higher potency compared to other CCK antagonists, such as proglumide, with an effective inhibitory concentration of approximately mmol/L .

Potential Therapeutic Uses

Given its antagonistic effects on CCK receptors, this compound may have therapeutic implications in various conditions:

- Pancreatitis : The inhibition of CCK can potentially alleviate symptoms associated with pancreatitis by reducing excessive enzyme secretion.

- Pancreatic Cancer : Research suggests that targeting CCK receptors may provide a novel approach to treating pancreatic cancer, where CCK signaling is often dysregulated .

- Gastrointestinal Disorders : As a CCK antagonist, this compound may be beneficial in managing gastrointestinal motility disorders by modulating gallbladder and pancreatic activities.

Synthesis and Case Studies

The synthesis of this compound has been achieved through various methods, including cyclodehydration of linear peptides. A notable method involves using Staudinger intermediates to facilitate the formation of the quinazolino[3,2-d][1,4]benzodiazepine structure characteristic of this compound .

Case Study Highlights

- A study demonstrated the synthesis of this compound with yields ranging from 22% to 52% using different reaction conditions involving phosphorane intermediates .

- Another investigation highlighted its significant effects on pancreatic enzyme secretion in vitro, establishing its potential as an investigational tool for further research into pancreatic physiology and pathology .

Chemical Reactions Analysis

Aza-Wittig Cyclization Approach

An alternative method employs Staudinger/aza-Wittig reactions to construct the quinazolino ring:

-

Step 1 : Acylation of tryptophan derivatives with 2-azidobenzoyl chloride to form azido intermediate 23 .

-

Step 2 : Treatment with Ph₃P or Bu₃P generates a phosphorane intermediate, enabling tandem aza-Wittig cyclization and dehydration .

| Parameter | Details |

|---|---|

| Yield | 30–52% (optimized with Bu₃P in mesitylene) |

| Key Reagents | Triphenylphosphine (Ph₃P), tributylphosphine (Bu₃P) |

| Solvent | Mesitylene |

| Temperature | 150°C |

Advantage : Avoids harsh acidic conditions, offering improved functional group compatibility .

Comparative Analysis of Synthetic Methods

Key Reaction Intermediates and Byproducts

-

Intermediate 14 : Linear tripeptide with free amine and ester groups, pivotal for cyclodehydration .

-

Byproduct 25 : Hydrolyzed azide derivative observed during aza-Wittig reactions .

-

Asperlicin C : Kinetic byproduct in enzymatic synthesis due to conformational preferences .

Challenges and Optimization

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway of Asperlicin D, and what experimental methods are used to elucidate it?

this compound is synthesized via a bimodular nonribosomal peptide synthetase (NRPS) pathway involving AspA, which activates anthranilate (Ant) and L-tryptophan (Trp). Key methodologies include:

- Gene knockout studies : Disruption of AspA in Aspergillus strains eliminates this compound production, confirming its role in biosynthesis .

- Heterologous expression : AspA with C-terminal His6 tags is expressed in Saccharomyces cerevisiae BJ5464-NpgA, yielding ~9 mg/L soluble enzyme for in vitro assays .

- Substrate specificity assays : A1 and A2 domains of AspA selectively activate Ant and Trp, respectively, confirmed by adenylation activity tests .

Q. How is the structural identity of this compound validated in fungal metabolites?

Structural validation relies on:

- High-performance liquid chromatography (HPLC) : UV-vis analysis (280 nm) distinguishes this compound from analogs like Asperlicin C based on retention times .

- Mass spectrometry (MS) : m/z 407 ([M+H]⁺) confirms molecular weight, while tandem MS (MS/MS) identifies fragmentation patterns unique to its tricyclic structure .

- Comparative biosynthesis : Co-incubation of AspA fragments (M1 and M2) with Ant and Trp recreates this compound in vitro, confirming its biosynthetic origin .

Advanced Research Questions

Q. How do contradictory data on Asperlicin C/D ratios inform mechanistic models of AspA catalysis?

Asperlicin C and D are generated in a ~3:1 ratio during AspA-mediated cyclization. Contradictions arise from:

- Non-enzymatic vs. enzymatic pathways : Without T2CT enzyme, only non-enzymatic cyclization products form, but T2CT ensures stereospecific macrocyclization favoring Asperlicin C .

- Molecular connectivity : N1 (C7=O) and N5 (C11=O) attacks during cyclization dictate C/D ratios, with computational modeling suggesting kinetic control over regioselectivity .

- Experimental variables : Substrate concentrations (e.g., 100 µM Ant-Ant-L-Trp-SNAC) and pH (7.5) impact product distribution, requiring strict protocol standardization .

Q. What methodologies resolve uncertainties in this compound’s metabolic role versus byproduct status?

- Genetic disruption of downstream enzymes : AspB (FAD-dependent monooxygenase) fails to metabolize this compound, unlike Asperlicin C, confirming D as a terminal byproduct .

- Isotopic labeling : ¹³C-Trp tracing shows this compound accumulates in ΔAspB mutants, absent in wild-type strains, supporting its exclusion from primary metabolic flux .

- Bioactivity assays : this compound’s lack of CCKA receptor antagonism (vs. active Asperlicin E) further distinguishes it as non-functional in the native organism .

Q. How do iterative catalytic cycles of AspA explain this compound’s formation under suboptimal conditions?

AspA’s iterative catalysis involves:

- Thioester tethering : Ant-Ant-L-Trp-S-T2 forms via sequential loading onto T1 and T2 thiolation domains, with kinetic competition between elongation and premature cyclization .

- CT domain promiscuity : The CT domain accepts misloaded substrates (e.g., Ant-Trp-Ant-S-T2), producing this compound as a minor product during error-prone elongation .

- In vitro reconstitution : Mixing M1 (A1-T1-C2) and M2 (C2-A2-T2-CT) fragments under limiting CoASH (2 mM) increases this compound yield, mimicking cellular stress conditions .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in this compound quantification across studies?

- Normalize to internal standards : Use synthetic this compound (e.g., 93413-07-1) as a reference for HPLC/UV-vis calibration .

- Control for enzyme batch variability : Recombinant AspA activity varies by expression host (e.g., S. cerevisiae vs. E. coli), necessitating activity normalization via ATP-PPi exchange assays .

- Statistical frameworks : Apply ANOVA to compare Asperlicin C/D ratios across ≥3 biological replicates, accounting for enzymatic processivity errors .

Comparison with Similar Compounds

Asperlicin D is part of a broader family of fungal alkaloids with structural and biosynthetic parallels. Below is a detailed comparison with key analogs:

Asperlicin C vs. This compound

| Parameter | Asperlicin C | This compound |

|---|---|---|

| Regioisomerism | Major product (10:1 ratio) | Minor product |

| Cyclization Pathway | N1 attack on C7=O → 6-7-6-6 tetracyclic scaffold | N5 attack on C11=O → alternative 6-6-7-6 scaffold |

| Thermodynamic Stability | Less stable (kinetically favored) | More stable (thermodynamically favored) |

| Downstream Processing | Substrate for AspB (→ heptacyclic asperlicin E) | Dead-end metabolite; not processed by AspB |

| Bioactivity | Stronger CCKA antagonism | Similar potency but lower metabolic relevance |

Asperlicin C is exclusively converted to asperlicin E by the flavoenzyme AspB, while this compound accumulates as a side product .

This compound vs. Benzomalvin A/D

| Parameter | This compound | Benzomalvin A/D |

|---|---|---|

| Core Structure | Quinazoline-benzodiazepinedione | Benzodiazepine with N-methylphenylalanine (NmPhe) residue |

| Biosynthetic Selectivity | Non-enzymatic, non-regioselective transannulation | Enzymatically regioselective transannulation |

| Regioisomerism | Two regioisomers (C and D) | Single regioisomer observed |

| Bioactivity | CCKA antagonism | Neurokinin receptor modulation |

Evidence: Benzomalvin biosynthesis employs a regioselective transannulation step, unlike the non-enzymatic process in asperlicins, resulting in a single product .

This compound vs. Fumiquinazoline F

| Parameter | This compound | Fumiquinazoline F |

|---|---|---|

| Scaffold | Tetracyclic quinazoline-benzodiazepinedione | Tricyclic quinazoline |

| Biosynthetic Enzymes | AspA (bimodular NRPS) + AspB (FAD-dependent oxidase) | Trimodular NRPS (e.g., Af12080) + epoxygenase |

| Amino Acid Substrates | 2× Anthranilate, 1× Tryptophan | 1× Anthranilate, 1× Tryptophan, 1× Alanine |

| Bioactivity | CCKA antagonism | Antibiotic and cytotoxic properties |

Evidence : Fumiquinazoline biosynthesis involves a trimodular NRPS and lacks the iterative anthranilate incorporation seen in asperlicins .

Structural and Functional Implications

- Regioselectivity in Biosynthesis: this compound’s formation highlights the role of non-enzymatic cyclization in generating structural diversity, contrasting with enzyme-driven specificity in benzomalvins .

- Thermodynamic vs. Kinetic Control : Despite this compound’s stability, its low abundance (~10%) underscores the dominance of kinetic factors in NRPS-mediated cyclization .

- Bioactivity Limitations : this compound’s inability to undergo further oxidation by AspB limits its pharmacological utility compared to asperlicin C and E .

Data Tables

Table 1: Comparative Molecular Properties

| Compound | Molecular Formula | Molecular Weight (Da) | Key Structural Feature |

|---|---|---|---|

| This compound | C₂₅H₁₈N₄O₂ | 407.15 | 6-6-7-6 tetracyclic benzodiazepinedione |

| Asperlicin C | C₂₅H₁₈N₄O₂ | 407.15 | 6-7-6-6 tetracyclic scaffold |

| Benzomalvin A/D | C₂₈H₂₈N₄O₄ | 500.55 | NmPhe-containing benzodiazepine |

| Fumiquinazoline F | C₂₀H₁₅N₃O₃ | 345.35 | Tricyclic quinazoline |

Preparation Methods

Chemical Synthesis of Asperlicin D

Biomimetic Linear Tripeptide Cyclodehydration

The most widely reported method involves a biomimetic approach starting with a linear tripeptide sequence of anthranilic acid (Anth)-anthranilic acid (Anth)-tryptophan (Trp). This route, pioneered by Al-Said and Al-Qaisi, achieves this compound in four steps with an overall yield of 20%.

Step 1: Condensation of Isatoic Anhydride with Tryptophan Methyl Ester

Isatoic anhydride (8) undergoes nucleophilic attack by L-tryptophan methyl ester in acetonitrile under reflux, forming an intermediate amide. Triethylamine (Et₃N) facilitates the reaction, which proceeds at 0°C to minimize side reactions.

Step 2: Acylation with 2-Nitrobenzoyl Chloride

The intermediate is acylated with freshly prepared 2-nitrobenzoyl chloride in acetonitrile, yielding the nitro-substituted tripeptide 13 (Scheme 3 in). This step achieves a 75% yield, with purification via silica gel chromatography using ethyl acetate/hexane.

Step 3: Nitro Group Reduction

The nitro group in 13 is reduced to an amine using stannous chloride (SnCl₂) in methanol under reflux, producing amine 14 in 92% yield. The reaction’s efficiency hinges on maintaining anhydrous conditions to prevent hydrolysis.

Step 4: Cyclodehydration Catalyzed by Lewis Acids

Cyclodehydration of 14 to this compound is mediated by Lewis acids such as MgCl₂ or ZnCl₂ in dimethylformamide (DMF) at 130–135°C. MgCl₂ proves superior, delivering a 30–40% yield after 40 hours, whereas ZnCl₂ yields 20–25%. Prolonged heating (>40 hours) leads to decomposition, necessitating precise reaction control.

Table 1: Comparative Analysis of Cyclodehydration Catalysts

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| MgCl₂ | 130–135 | 40 | 30–40 |

| ZnCl₂ | 130–135 | 40 | 20–25 |

| None (Fusing) | 200 | 4 | <10 |

Alternative Fusing Technique

As an alternative to Lewis acid catalysis, a fusing method involves heating amine 14 at 200°C for four hours. While this avoids solvent use, the yield plummets below 10%, with significant charring and byproduct formation.

Biosynthetic Pathways and Fungal Production

Non-Ribosomal Peptide Synthase (NRPS)-Dependent Biosynthesis

Recent studies on benzomalvin biosynthesis reveal parallels with this compound production. A fungal artificial chromosome (FAC) approach identified a non-enzymatic transannulation step converting an NRPS-tethered linear tripeptide (Anth-Anth-NmPhe) into the benzodiazepine core. Unlike the regioselective benzomalvin pathway, asperlicin biosynthesis yields two regioisomers (C and D), complicating isolation.

Key Enzymatic Steps

- NRPS Assembly : Two NRPS enzymes (BenY and BenZ) catalyze the incorporation of anthranilic acid and N-methylphenylalanine residues.

- Macrocyclization : The linear tripeptide undergoes cyclization to form an 11-membered macrocycle.

- Transannulation : Spontaneous rearrangement forms the quinazolino[3,2-d]benzodiazepine system without enzyme intervention.

Table 2: Comparison of Chemical vs. Biosynthetic Methods

| Parameter | Chemical Synthesis | Biosynthesis |

|---|---|---|

| Yield | 20% | Not reported |

| Regioselectivity | Low | Moderate |

| Scalability | Moderate | High |

| Byproducts | Multiple | Fewer |

Challenges and Optimization Strategies

Limitations in Chemical Synthesis

- Moderate Yields : The cyclodehydration step remains a bottleneck, with yields rarely exceeding 40% due to competing decomposition pathways.

- Catalyst Sensitivity : MgCl₂ and ZnCl₂ require strict anhydrous conditions, increasing operational complexity.

- Regioisomer Separation : Chromatographic separation of asperlicin C and D is resource-intensive.

Advances in Fungal Engineering

Gene cluster manipulations using FAC technology enable targeted deletions (e.g., benY-C or benZ-C domains) to probe biosynthetic steps. Such efforts could enhance regioselectivity or yield in fungal hosts.

Properties

CAS No. |

93413-07-1 |

|---|---|

Molecular Formula |

C25H18N4O2 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

(7S)-7-(1H-indol-3-ylmethyl)-5,7-dihydroquinazolino[3,2-d][1,4]benzodiazepine-6,9-dione |

InChI |

InChI=1S/C25H18N4O2/c30-24-22(13-15-14-26-19-10-4-1-7-16(15)19)29-23(17-8-2-5-11-20(17)28-24)27-21-12-6-3-9-18(21)25(29)31/h1-12,14,22,26H,13H2,(H,28,30)/t22-/m0/s1 |

InChI Key |

FPMPIGZORJWWJX-QFIPXVFZSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=O)N35 |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=O)N35 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=O)N35 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Asperlicin D; AsperlicinD; Asperlicin-D; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.